1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-

Catalog No.
S8220985
CAS No.
135920-64-8
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen...

CAS Number

135920-64-8

Product Name

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)-

IUPAC Name

prop-2-enyl (3S)-3-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2/t7-/m0/s1

InChI Key

ARYQJCFLKYAKHY-ZETCQYMHSA-N

SMILES

C=CCOC(=O)N1CCC(C1)O

Canonical SMILES

C=CCOC(=O)N1CCC(C1)O

Isomeric SMILES

C=CCOC(=O)N1CC[C@@H](C1)O

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester, (3S)- is a chemical compound characterized by its unique structure and functional groups. It features a pyrrolidine ring with a carboxylic acid moiety and a hydroxy group at the 3-position, along with a propenyl ester group. The compound has the molecular formula C9H15NO3C_9H_{15}NO_3 and is known for its potential applications in pharmaceuticals and organic synthesis.

The reactivity of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester can be attributed to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with alcohols to form esters.
  • Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Research indicates that compounds related to 1-Pyrrolidinecarboxylic acid, particularly those containing hydroxy and carboxylic functionalities, exhibit various biological activities. These include:

  • Antimicrobial properties: Certain derivatives have shown effectiveness against bacterial strains.
  • Neuroprotective effects: Some studies suggest that pyrrolidine derivatives may have neuroprotective roles, potentially beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester:

  • Starting from Pyrrolidine: The synthesis can commence from pyrrolidine by introducing a carboxylic acid group through oxidation reactions.
  • Esterification: The hydroxyl group can be esterified using propenyl alcohol under acidic conditions.
  • Use of Protecting Groups: In multi-step syntheses, protecting groups may be employed to selectively modify functional groups without affecting others.

This compound has several applications in different fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Chemical Research: Utilized in studies exploring the structure-activity relationship of pyrrolidine derivatives.

Interaction studies involving 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Notable interactions include:

  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies assessing its affinity for neurotransmitter receptors, which may elucidate its neuroprotective effects.

Several compounds share structural similarities with 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl esterC9H17NO3C_9H_{17}NO_3Tert-butyl ester; used as a pharmaceutical intermediate
1-Pyrrolidinecarboxylic acid isopropyl esterC8H15NO2C_8H_{15}NO_2Isopropyl ester; exhibits different biological activities
(S)-3-Hydroxy-1-(1H-indol-5-yl)-2-pyrrolidinoneC12H14N2O2C_{12}H_{14}N_2O_2Contains an indole moiety; potential neuroprotective agent

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 2-propen-1-yl ester stands out due to its specific combination of functional groups that contribute to its unique biological properties and reactivity compared to other similar compounds. Its ability to participate in diverse

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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